![molecular formula C22H17N3O6S B2527996 N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351632-13-7](/img/structure/B2527996.png)
N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
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Description
N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C22H17N3O6S and its molecular weight is 451.45. The purity is usually 95%.
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Mechanism of Action
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
Compounds with similar structures have been found to have a wide range of biological activities .
Biological Activity
N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a synthetic compound that combines various pharmacophoric elements known for their biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related case studies.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of chromene and thiazolidine moieties. Its molecular formula is C22H17N5O5S with a molecular weight of 463.5 g/mol. The presence of both furan and thiazolidine rings suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies indicate that derivatives of thiazolidinones, which share structural similarities with the target compound, exhibit significant anticancer properties. For instance, thiazolidinone derivatives have shown efficacy against various cancer cell lines such as MDA-MB-231 and HCT116 due to their ability to induce apoptosis and inhibit cell proliferation .
Table 1: Summary of Anticancer Activity in Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Thiazolidinone A | MDA-MB-231 | 10 | Induces apoptosis |
Thiazolidinone B | HCT116 | 15 | Inhibits cell cycle progression |
Target Compound | TBD | TBD | TBD |
Antimicrobial Properties
The thiazolidine scaffold has been associated with antimicrobial activity. Compounds containing similar motifs have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiazolidine derivatives. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may similarly exert anti-inflammatory effects through analogous mechanisms .
Case Studies
- Study on Antitumor Activity : Da Silva et al. evaluated the cytotoxic effects of synthesized thiazolidinones on glioblastoma cells, reporting significant reductions in cell viability at concentrations as low as 10 µM. The study emphasized the importance of structural modifications in enhancing bioactivity .
- Antimicrobial Evaluation : A comparative study on various thiazolidine derivatives revealed that certain modifications increased antimicrobial potency against Staphylococcus aureus and Escherichia coli. This highlights the potential for this compound to serve as a lead compound for further development in antimicrobial therapies.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : Potential binding to specific cellular receptors influencing signaling pathways related to inflammation and apoptosis.
- DNA Interaction : Possible intercalation or binding to DNA affecting replication and transcription processes.
Properties
IUPAC Name |
N-[5-(8-methoxy-2-oxochromene-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S/c1-29-15-5-2-4-12-10-13(21(28)31-18(12)15)20(27)25-8-7-14-17(11-25)32-22(23-14)24-19(26)16-6-3-9-30-16/h2-6,9-10H,7-8,11H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPUQHHBNHGDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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